molecular formula C18H19ClF3N5 B11508666 6-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

6-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11508666
M. Wt: 397.8 g/mol
InChI Key: ZXUOUVLCOJWZGV-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazine ring substituted with chloro, cyclohexenyl, and trifluoromethylphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate nitrile precursors under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the triazine ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Cyclohexenyl Group: The cyclohexenyl group is introduced via a Friedel-Crafts alkylation reaction using cyclohexene and an appropriate alkylating agent.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced through a nucleophilic aromatic substitution reaction using a trifluoromethyl-substituted benzene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

6-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-[3-(fluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
  • 6-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-[3-(methyl)phenyl]-1,3,5-triazine-2,4-diamine

Properties

Molecular Formula

C18H19ClF3N5

Molecular Weight

397.8 g/mol

IUPAC Name

6-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]-2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H19ClF3N5/c19-15-25-16(23-10-9-12-5-2-1-3-6-12)27-17(26-15)24-14-8-4-7-13(11-14)18(20,21)22/h4-5,7-8,11H,1-3,6,9-10H2,(H2,23,24,25,26,27)

InChI Key

ZXUOUVLCOJWZGV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC2=NC(=NC(=N2)Cl)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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